molecular formula C32H37N5OS B12164818 N'-[(Z)-(4-tert-butylphenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(Z)-(4-tert-butylphenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B12164818
M. Wt: 539.7 g/mol
InChI Key: CYDSUPPCLZJFFR-UCMJSZAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

ALB-H09057439 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

ALB-H09057439 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ALB-H09057439 involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

ALB-H09057439 can be compared with other similar compounds based on its structure and properties. Similar compounds include those with comparable molecular frameworks or functional groups. The uniqueness of ALB-H09057439 lies in its specific molecular configuration and the resulting biological and chemical properties .

Properties

Molecular Formula

C32H37N5OS

Molecular Weight

539.7 g/mol

IUPAC Name

N-[(Z)-(4-tert-butylphenyl)methylideneamino]-2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C32H37N5OS/c1-22-8-18-27(19-9-22)37-29(24-12-16-26(17-13-24)32(5,6)7)35-36-30(37)39-21-28(38)34-33-20-23-10-14-25(15-11-23)31(2,3)4/h8-20H,21H2,1-7H3,(H,34,38)/b33-20-

InChI Key

CYDSUPPCLZJFFR-UCMJSZAQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C\C3=CC=C(C=C3)C(C)(C)C)C4=CC=C(C=C4)C(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=C(C=C3)C(C)(C)C)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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